Cas no 53663-07-3 (3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI))
![3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI) structure](https://it.kuujia.com/scimg/cas/53663-07-3x500.png)
53663-07-3 structure
Nome del prodotto:3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI)
3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI)
- 3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,
- bruceanic acid A
- NSC238183
- B611103F122
- BRUCEANTIN DECOMP. (B611103F122)
- NSC-238183
- 53663-07-3
- 2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid
-
- Inchi: InChI=1S/C27H36O12/c1-11(2)12(3)7-17(31)39-19-21-26-10-37-27(21,24(35)36-6)22(33)18(32)20(26)25(5,9-16(29)30)14(13(4)28)8-15(26)38-23(19)34/h7,11,14-15,18-22,32-33H,8-10H2,1-6H3,(H,29,30)/b12-7+
- Chiave InChI: LJQBOQTZZVQGBW-KPKJPENVSA-N
- Sorrisi: CC(C)C(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)(C)CC(=O)O)O)O)C(=O)OC)C
Proprietà calcolate
- Massa esatta: 552.22100
- Massa monoisotopica: 630.275299
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 44
- Conta legami ruotabili: 4
- Complessità: 965
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.7
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 735.4°C at 760 mmHg
- Punto di infiammabilità: 240.5°C
- Indice di rifrazione: 1.575
- PSA: 182.96000
- LogP: 0.41200
3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI) Letteratura correlata
-
2. Back matter
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
53663-07-3 (3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI)) Prodotti correlati
- 132587-60-1(3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10S,10aR,11R,12S)- (9CI))
- 2034383-14-5(3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione)
- 2351982-20-0(Ethyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate)
- 2877685-55-5(N-(oxan-4-yl)-1-[(oxan-4-yl)methyl]piperidine-3-carboxamide)
- 191223-35-5(N-D-Biotinyl-7-amino-4-methylcoumarin)
- 175599-84-5(Ethyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate)
- 1805689-49-9(Methyl 2-(1-chloro-2-oxopropyl)-6-(chloromethyl)benzoate)
- 52727-92-1(4-Bromo-2-methylphenyl acetate)
- 866151-38-4(Piperazine, 1-(2-chlorophenyl)-4-hexyl-)
- 1804854-35-0(5-Cyano-2-difluoromethyl-3-methylbenzenesulfonyl chloride)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
